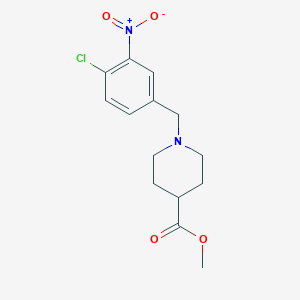

Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate

Description

Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is a piperidine derivative featuring a methyl ester at the 4-position and a 4-chloro-3-nitrobenzyl substituent on the nitrogen atom. Its structural framework—comprising a piperidine ring, ester functionality, and aromatic nitro/chloro substituents—suggests utility in drug discovery, though specific biological data remain scarce. The nitro and chloro groups contribute to its electronic and steric profile, influencing solubility, metabolic stability, and target binding .

Properties

Molecular Formula |

C14H17ClN2O4 |

|---|---|

Molecular Weight |

312.75 g/mol |

IUPAC Name |

methyl 1-[(4-chloro-3-nitrophenyl)methyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C14H17ClN2O4/c1-21-14(18)11-4-6-16(7-5-11)9-10-2-3-12(15)13(8-10)17(19)20/h2-3,8,11H,4-7,9H2,1H3 |

InChI Key |

WAYUEEQAFAJUEL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with piperidine and 4-chloro-3-nitrobenzyl chloride.

Reaction: The piperidine is reacted with 4-chloro-3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Esterification: The resulting product is then esterified with methyl chloroformate to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to mix and react the starting materials.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Ensuring the purity and quality of the compound through rigorous testing methods like NMR, HPLC, and LC-MS.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate undergoes several types of chemical reactions:

Substitution Reactions: The nitro and chloro groups on the benzyl ring can participate in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Substitution: Formation of various substituted benzyl derivatives.

Reduction: Formation of amine derivatives.

Oxidation: Formation of piperidone derivatives.

Scientific Research Applications

Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core piperidine/azetidine rings, ester functionalities, and aromatic substituents. Key differences in substituents, ring size, and pharmacological properties are highlighted.

Table 1: Structural and Pharmacological Comparison

Substituent Effects on Pharmacological Activity

- Electron-Withdrawing vs. In contrast, the tert-butyl group in Compound 10 is electron-donating, favoring hydrophobic interactions in S1P1 binding pockets .

- Nitro Group Toxicity Concerns :

Nitro substituents, while enhancing binding affinity in some cases, may raise toxicity risks due to metabolic conversion to reactive intermediates (e.g., nitroso derivatives). This contrasts with safer substituents like isopropoxy (Compound 14b) or tert-butyl (Compound 10) .

Ring Size and Conformational Flexibility

- Piperidine vs. Azetidine :

The piperidine ring in the target compound and Compound 10 provides greater conformational flexibility compared to the smaller azetidine ring in Compound 14b. Azetidine’s rigidity may improve selectivity by restricting binding to off-target receptors .

Solubility and Metabolic Stability

- Ester vs. Carboxylate: The methyl ester in the target compound and Compound 10 enhances lipophilicity compared to sodium carboxylates (e.g., Compound 11 in ).

- Impact of Substituents : The chloro-nitrobenzyl group in the target compound may reduce solubility in aqueous media relative to triazole-linked analogs (Compounds 10, 14b), which benefit from polar triazole moieties .

Biological Activity

Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate (CAS Number: 1097811-09-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

- Molecular Formula : C14H17ClN2O4

- Molecular Weight : 312.75 g/mol

- Structure : The compound features a piperidine ring substituted with a chloro-nitrobenzyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to piperidine compounds, including this compound. While specific data on this compound is limited, related studies indicate that piperidine derivatives often exhibit significant antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A (related derivative) | 0.22 - 0.25 | Staphylococcus aureus |

| Compound B (related derivative) | 0.39 - 0.94 | E. coli |

| This compound | TBD | TBD |

Note: MIC values for this compound are currently not available and require further investigation.

Cytotoxicity Studies

Cytotoxicity assays are crucial in determining the safety and efficacy of new compounds. In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and DNA damage.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating similar piperidine derivatives, compounds were tested against prostate cancer cell lines (PC3 and DU145). The results indicated:

- IC50 Values :

- PC3 cells: 40.1 μg/mL (24 h), indicating moderate sensitivity.

- DU145 cells: 98.14 μg/mL (24 h), suggesting lower sensitivity compared to PC3 cells.

These findings highlight the potential of piperidine derivatives as anticancer agents, though specific data for this compound remains to be established.

The mechanism by which this compound exerts its biological effects likely involves interactions with cellular targets that regulate cell growth and apoptosis. Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair, leading to cytotoxic effects in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.